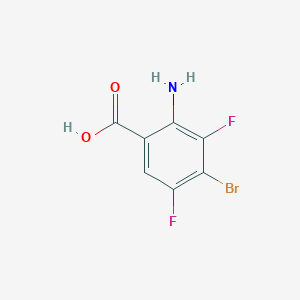

2-Amino-4-bromo-3,5-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-bromo-3,5-difluorobenzoic acid is a synthetic organic compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.02 .

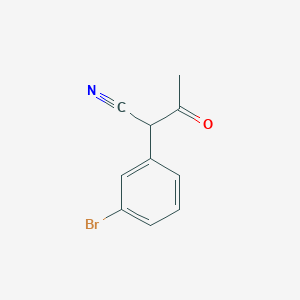

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) . The InChI key is HMEMIUSIGMVLLA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 252.02 . The storage temperature is room temperature .Applications De Recherche Scientifique

1. Synthesis and Structural Studies

- 2-Amino-4-bromo-3,5-difluorobenzoic acid is involved in complex synthesis processes. For example, its derivates have been used in the synthesis of various benzoic acids and other compounds, demonstrating the versatility and significance of this chemical in organic synthesis (Schlosser & Heiss, 2003).

2. Photodynamic Therapy Applications

- Derivatives of this compound have been used in the synthesis of new zinc phthalocyanines with potential applications in photodynamic therapy for cancer treatment, highlighting its significance in the development of novel therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

3. Molecular Recognition and Supramolecular Chemistry

- The compound has been utilized in molecular recognition studies, particularly in the synthesis and analysis of supramolecular assemblies. This showcases its role in understanding and developing new materials with specific molecular interactions (Varughese & Pedireddi, 2006).

4. Spectroscopic Analysis

- There are studies focusing on the spectroscopic analysis of derivatives of this compound, such as investigations using FT-Raman and FT-IR spectroscopy. These studies contribute to our understanding of the physical and chemical properties of these compounds (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

5. Crystallography and Materials Science

- Crystallography studies involving this compound derivatives have been conducted to understand the molecular structure and characteristics of these compounds, contributing to the field of materials science (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).

6. Drug Synthesis and Pharmaceutical Applications

- Derivatives of this acid have been used in the synthesis of intermediates for various drugs, indicating its importance in the pharmaceutical industry. The synthesis of such intermediates often involves complex chemical reactions and highlights the compound's role in drug development (Cao Sheng-li, 2004).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds are used to synthesize 2-arylbenzimidazole derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (mch-r1) .

Mode of Action

The compound likely interacts with its targets through a series of chemical reactions, including free radical bromination and nucleophilic substitution .

Biochemical Pathways

It is known that similar compounds participate in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .

Result of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that this compound may also have significant biological effects .

Propriétés

IUPAC Name |

2-amino-4-bromo-3,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEMIUSIGMVLLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)

![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2403915.png)

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)